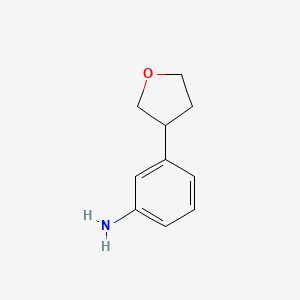

3-(Oxolan-3-yl)aniline

Description

Its molecular formula is C₁₀H₁₃NO, with a molecular weight of 163.22 g/mol . The compound’s structure includes a five-membered oxygen-containing ring (oxolane), which influences its electronic and steric properties.

Properties

IUPAC Name |

3-(oxolan-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-10-3-1-2-8(6-10)9-4-5-12-7-9/h1-3,6,9H,4-5,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJUSSNPWOSCGKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxolan-3-yl)aniline typically involves the reaction of tetrahydrofuran derivatives with aniline. One common method includes the reaction of 2,3-dihydro-2H-furan with 2-bromo-3-fluoronitrobenzene in the presence of di-μ-bromobis(tri-tert-butylphosphino)dipalladium(I) and N-ethyl-N,N-diisopropylamine in 1,4-dioxane under reflux conditions. This is followed by hydrogenation using 5%-palladium/activated carbon and triethylamine in methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Oxolan-3-yl)aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Electrophilic aromatic substitution reactions are common, where the aniline ring can be functionalized with various substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon is a typical method.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Halogenated anilines and other substituted derivatives.

Scientific Research Applications

3-(Oxolan-3-yl)aniline has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development.

Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism by which 3-(Oxolan-3-yl)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological activities. Specific pathways and targets are still under investigation, but it is known to interact with cellular components at the molecular level .

Comparison with Similar Compounds

Physicochemical and Functional Comparison Table

Research and Practical Considerations

- Synthetic Accessibility : this compound is commercially available (e.g., CymitQuimica offers 50 mg for €674), but analogues like 3-(Oxetan-3-yloxy)aniline are more expensive due to complex synthesis .

- Safety Profiles: Limited hazard data exist for this compound, while fluorinated analogues (e.g., 3-(Tetrafluoroethoxy)aniline) carry toxicity risks (Hazard Code: Xi, T) .

- Pharmacological Potential: Oxadiazole-containing derivatives show promise in drug discovery due to their heterocyclic rigidity, whereas piperazine derivatives excel in solubility-driven applications .

Biological Activity

3-(Oxolan-3-yl)aniline, a compound with the molecular formula , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Structural Overview

The compound features an oxolane (tetrahydrofuran) ring attached to an aniline moiety. Its structure can be represented as follows:

- Molecular Formula :

- SMILES Notation : C1COCC1C2=CC=CC=C2N

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity and Anticancer Activity

In vitro studies have demonstrated that this compound possesses cytotoxic effects on several cancer cell lines. For instance, a case study published in reported that the compound inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

| A549 (Lung Cancer) | 40 |

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. Preliminary studies suggest that it may act as a dual inhibitor of certain kinases involved in cancer progression and bacterial growth.

- Kinase Inhibition : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

- Apoptosis Induction : By activating intrinsic apoptotic pathways, it promotes programmed cell death in cancer cells.

Research Findings and Case Studies

Several studies have explored the biological implications of this compound:

- Study on Antimicrobial Activity : A comprehensive review in analyzed various derivatives of aniline and their antimicrobial properties, highlighting the superior activity of the oxolane-substituted variant.

- Cytotoxicity Assessment : Research published in emphasized the selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.